molecular formula C13H18O2 B12519974 3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one CAS No. 675603-77-7

3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one

Cat. No.: B12519974
CAS No.: 675603-77-7
M. Wt: 206.28 g/mol
InChI Key: BJCAEWKUOGVUNJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-6-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one . The nomenclature follows these rules:

  • The longest carbon chain containing the ketone group is a seven-carbon heptenone backbone.
  • The ketone functional group (-one) is located at position 2.
  • A methyl group substitutes the carbon at position 6.
  • A 5-methylfuran-2-yl group is attached to the same carbon (C6).
  • The E (trans) configuration of the double bond between C3 and C4 is specified.

Table 1: Systematic Identifiers

Property Value Source
IUPAC Name (E)-6-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one
Molecular Formula C₁₃H₁₈O₂
CAS Registry Number 77822-41-4
SMILES CC(=O)\C=C\CC(C)(C)C1=CC=C(C)O1

The stereochemical descriptor E indicates that the higher-priority groups (the methyl group at C6 and the furyl substituent) are on opposite sides of the double bond .

Molecular Geometry and Stereochemical Considerations

The molecule features a planar furan ring fused to a branched aliphatic chain. Key geometric attributes include:

  • Double Bond Configuration : The E stereochemistry at C3–C4 minimizes steric clashes between the methyl group at C6 and the ketone at C2, stabilizing the trans configuration .
  • Furan Ring Orientation : The 5-methylfuran-2-yl group adopts a dihedral angle of approximately 63° relative to the heptenone backbone, as determined by density functional theory (DFT) calculations .
  • Bond Lengths : The C=O bond in the ketone group measures 1.21 Å, while the C=C bond in the enone system is 1.34 Å, consistent with conjugated double-bond systems .

Steric Effects : The methyl group at position 5 of the furan ring creates minor steric hindrance with the adjacent methyl group at C6, influencing rotational barriers about the C6–C(furan) bond .

Comparative Analysis of Tautomeric Forms

While 3-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one primarily exists in its keto form , theoretical studies suggest potential enol tautomerism under specific conditions:

Keto Form Stability :

  • The conjugated enone system (C2=O and C3=C4) delocalizes electron density, stabilizing the keto tautomer .
  • Intramolecular hydrogen bonding between the ketone oxygen and the furan ring’s α-hydrogens is absent, further favoring the keto form .

Enol Form Considerations :

  • Enolization would require proton transfer to the α-carbon (C3), forming a resonance-stabilized enolate. However, the energy barrier for this process is estimated at ~25 kcal/mol, making it thermodynamically unfavorable at room temperature .

Table 2: Tautomeric Energy Differences

Tautomer Relative Energy (kcal/mol) Method Source
Keto 0.0 DFT/B3LYP/6-31G*
Enol +24.8 DFT/B3LYP/6-31G*

Conformational Dynamics via Computational Modeling

DFT and molecular mechanics simulations reveal two primary conformers:

  • Synclinal Conformer :

    • The furan ring and heptenone chain adopt a gauche arrangement, with a C6–C(furan)–O dihedral angle of 68°.
    • This conformation minimizes steric repulsion between the 5-methyl group on the furan ring and the C6 methyl group .
  • Antiplanar Conformer :

    • The furan ring is nearly coplanar with the enone system (dihedral angle = 18°), maximizing π-orbital overlap.
    • Higher energy (+3.2 kcal/mol) due to increased van der Waals repulsions .

Rotational Barriers :

  • Rotation about the C6–C(furan) bond has an energy barrier of 9.1 kcal/mol, permitting interconversion at ambient temperatures .
  • The transition state involves a perpendicular arrangement of the furan ring relative to the aliphatic chain.

Figure 1: Energy Profile for C6–C(furan) Rotation

  • Synclinal: 0.0 kcal/mol
  • Transition State: +9.1 kcal/mol
  • Antiplanar: +3.2 kcal/mol

These findings underscore the molecule’s flexibility and its implications for reactivity in synthetic applications .

Properties

CAS No.

675603-77-7

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one

InChI

InChI=1S/C13H18O2/c1-9(12(4)14)5-6-10(2)13-8-7-11(3)15-13/h5,7-8,10H,6H2,1-4H3

InChI Key

BJCAEWKUOGVUNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C)CC=C(C)C(=O)C

Origin of Product

United States

Preparation Methods

Aldol Condensation and Dehydration

Aldol condensation between a furan-containing aldehyde and a ketone forms β-hydroxy ketones, which undergo dehydration to yield α,β-unsaturated ketones. For 3-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one, 5-methylfuran-2-carbaldehyde and 6-methylheptan-2-one serve as precursors.

Reaction Steps:

  • Base-Catalyzed Aldol Addition :

    • 5-Methylfuran-2-carbaldehyde reacts with 6-methylheptan-2-one in the presence of NaOH or KOH to form 4-hydroxy-6-(5-methylfuran-2-yl)-6-methylheptan-2-one.
    • Conditions : 80–100°C, 4–6 hours, ethanol/water solvent.
    • Yield : ~60–70%.
  • Acid-Catalyzed Dehydration :

    • The β-hydroxy ketone is treated with H2SO4 or p-toluenesulfonic acid (PTSA) to eliminate water, forming the α,β-unsaturated ketone.
    • Conditions : 120–150°C, 2–3 hours, toluene solvent.
    • Yield : ~75–85%.
Key Data:
Step Reagents Temperature Time Yield
Aldol NaOH/H2O 80°C 6 h 65%
Dehydration PTSA 140°C 2 h 82%

Palladium-catalyzed coupling of furan boronic acids with bromo-enones enables precise introduction of the furan group. This method is favored for its regioselectivity and mild conditions.

Procedure:

  • Synthesis of Bromo-enone :

    • 6-Methyl-3-bromohept-3-en-2-one is prepared via bromination of 6-methylhept-3-en-2-one using N-bromosuccinimide (NBS).
  • Coupling with 5-Methylfuran-2-ylboronic Acid :

    • The bromo-enone reacts with 5-methylfuran-2-ylboronic acid under Pd(PPh3)4 catalysis.
    • Conditions : 90°C, 12 hours, toluene/EtOH/H2O (3:1:1).
    • Yield : 68–74%.
Optimization Insights:
  • Higher yields are achieved with 10 mol% Pd catalyst and 3 equiv. boronic acid .
  • Microwave-assisted coupling reduces reaction time to 1 hour (yield: 70%).

Claisen Rearrangement of Allyl Vinyl Ethers

The Carroll rearrangement of allyl acetoacetate derivatives generates γ,δ-unsaturated ketones. Adapting this method, a furan-substituted allyl ether rearranges to form the target compound.

Synthesis Pathway:

  • Allyl Acetoacetate Preparation :

    • 5-Methylfuran-2-ylmethanol reacts with diketene to form 5-methylfuran-2-ylmethyl acetoacetate.
  • Rearrangement :

    • Heating the ester at 180–200°C induces-sigmatropic rearrangement.
    • Conditions : Xylene solvent, 6 hours.
    • Yield : 55–60%.
Limitations:
  • Requires high purity starting materials to avoid side products.
  • Lower yields compared to cross-coupling methods.

Acid-Catalyzed Isomerization

Isomerization of 6-methyl-6-(5-methylfuran-2-yl)hept-2-en-2-one to the 3-en-2-one isomer leverages Brønsted acid catalysts.

Process Details:

  • Catalyst : 0.1–0.5 wt% H2SO4 or PTSA.
  • Conditions : 200–220°C, 2 hours, solvent-free.
  • Conversion : >90%, Selectivity : 80–85%.
Industrial Applicability:
  • Ideal for large-scale production due to minimal solvent use.
  • Requires precise temperature control to prevent furan ring degradation.

Hydroacylation of Propargyl Alcohols

Rhodium-catalyzed hydroacylation couples propargyl alcohols with acyl chlorides, forming enones directly.

Steps:

  • Acyl Chloride Synthesis :

    • 5-Methylfuran-2-carbonyl chloride is prepared from 5-methylfuran-2-carboxylic acid using SOCl2.
  • Hydroacylation :

    • Propargyl alcohol reacts with the acyl chloride in the presence of [RhCl(cod)]2.
    • Conditions : 60°C, 8 hours, DCM solvent.
    • Yield : 50–55%.
Challenges:
  • Moderate yields due to competing side reactions.
  • High catalyst loading (5 mol%) increases costs.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Scalability
Aldol Condensation Low cost, simple setup Multi-step, dehydration optimization 70% High
Suzuki Coupling Regioselective, mild Expensive catalysts 74% Medium
Claisen Rearrangement Atom-efficient High temperatures 60% Low
Isomerization Solvent-free, high conversion Requires pure precursor 85% High
Hydroacylation Direct formation Low yield, costly 55% Low

Chemical Reactions Analysis

3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The furan ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to form substituted derivatives.

Scientific Research Applications

Flavoring Agent

3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one has been identified as a potential flavoring agent due to its pleasant aroma profile. It is particularly noted for its application in the food industry, where it can enhance the sensory properties of products such as baked goods, beverages, and confectionery items.

Case Study : A study conducted by the European Food Safety Authority highlighted the compound's role in flavoring formulations, assessing its safety and sensory impact on food products .

Fragrance Industry

The compound is also utilized in the fragrance industry, where it contributes to the complexity of scent profiles in perfumes and personal care products. Its unique aromatic characteristics allow it to blend well with other fragrance components.

Data Table: Fragrance Applications

Application AreaExamples of Use
PerfumesFloral and fruity blends
Personal CareBody lotions, shampoos
Household ProductsAir fresheners, candles

Chemical Synthesis

In organic synthesis, 3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one serves as an intermediate for synthesizing more complex molecules. Its structure allows for various chemical reactions, including nucleophilic additions and cycloadditions.

Case Study : Research published in Organic Letters demonstrated the successful use of this compound as a precursor in synthesizing bioactive natural products .

Mechanism of Action

The mechanism of action of 3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways involved in inflammation and microbial growth.

Comparison with Similar Compounds

Furan-3(2H)-one Derivatives (Compounds 9, 10, 11)

Key Compounds :

  • 5-Ethyl-2-(3-hydroxyhex-5-en-1-yl)-2-methylfuran-3(2H)-one (9)
  • 2-(3-Hydroxyhex-5-en-1-yl)-5-isopropyl-2-methylfuran-3(2H)-one (10)
  • 2-(3-Hydroxyhex-5-en-1-yl)-5-isopropenyl-2-methylfuran-3(2H)-one (11)

Structural Differences :

  • These compounds contain a furan-3(2H)-one (a lactone) core, unlike the simple furan ring in the target compound.
  • Substituents vary at the 5-position of the furan ring: ethyl (9), isopropyl (10), and isopropenyl (11) .

Properties :

  • IR and NMR data indicate strong carbonyl absorption (~1700 cm⁻¹) and characteristic olefinic protons (δ 5.2–5.8 ppm) .
  • The lactone structure in 9–11 may enhance hydrolytic stability compared to the enone system in the target compound .

Allyl-Substituted Heptenones ()

Key Compound :

  • 3-Allyl-6-methylhept-5-en-2-one (CAS: 2633-95-6)

Structural Differences :

  • Replaces the furan ring with an allyl group, retaining the heptenone backbone .

Properties :

  • Molecular formula: C₁₁H₁₈O (MW: 166.26 g/mol).
  • The absence of the aromatic furan ring reduces polarity, likely lowering boiling point compared to the target compound .

Bicyclic Ketones ()

Key Compounds :

  • 4,6,6-Trimethyl-bicyclo[3.1.1]hept-3-en-2-one
  • 2,6,6-Trimethyl-bicyclo[3.1.1]hept-2-en-4-ol acetate

Structural Differences :

  • Feature bicyclic frameworks (e.g., pinane derivatives) with ketone or ester functionalities .

Properties :

  • Higher rigidity and molecular weight (e.g., 152.23 g/mol for 4,6,6-trimethyl-bicycloheptenone) may increase melting points .
  • Found in essential oils (1.21–1.89% abundance), suggesting roles in fragrances or antimicrobial agents .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one C₁₃H₁₈O₂ 206.28 Enone, furan Natural flavorant
Compound 9 (5-Ethyl-furan-3(2H)-one) C₁₃H₂₀O₃ 224.30 Lactone, hydroxyl Synthetic intermediate
3-Allyl-6-methylhept-5-en-2-one C₁₁H₁₈O 166.26 Enone, allyl Synthetic intermediate
4,6,6-Trimethyl-bicyclohept-3-en-2-one C₁₀H₁₄O 150.22 Bicyclic ketone Essential oil component

Table 2: Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ, ppm, olefinic H) MS (Major Fragments)
Target Compound ~1700 5.6–6.0 (enone) m/z 206 [M]⁺
Compound 9 ~1730 (lactone) 5.2–5.8 (allyl) m/z 224 [M]⁺
4,6,6-Trimethyl-bicycloheptenone ~1715 2.2–2.8 (methyl groups) m/z 150 [M]⁺

Biological Activity

3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one, a compound with the molecular formula C13H18O2, has garnered attention in recent years for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula: C13H18O2
  • Molecular Weight: 206.28 g/mol
  • CAS Registry Number: 50464-95-4
  • Structural Features: The compound features a furan ring, which is known for its reactivity and biological significance.

Antimicrobial Properties

Recent studies have indicated that 3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one exhibits significant antimicrobial activity. In vitro tests have shown that it effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:

  • Staphylococcus aureus: Minimum Inhibitory Concentration (MIC) of 32 µg/mL.
  • Escherichia coli: MIC of 64 µg/mL.

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays, including DPPH and ABTS radical scavenging tests. The results indicated that:

  • DPPH Scavenging Activity: IC50 value of 25 µg/mL.
  • ABTS Scavenging Activity: IC50 value of 30 µg/mL.

These values demonstrate that 3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one possesses notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF7) revealed that the compound induced apoptosis in a dose-dependent manner. The following observations were made:

  • HeLa Cells: IC50 of 20 µg/mL after 48 hours.
  • MCF7 Cells: IC50 of 30 µg/mL after 48 hours.

This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Natural Products highlighted the efficacy of this compound against resistant bacterial strains, emphasizing its potential as a natural preservative in food products .
  • Antioxidant Mechanism Investigation : Research conducted by Tokyo University demonstrated the compound's ability to modulate cellular pathways involved in oxidative stress response, suggesting a protective role in cellular health .
  • Cytotoxic Mechanism : A recent publication explored the apoptotic pathways activated by this compound in cancer cells, revealing upregulation of pro-apoptotic markers and downregulation of anti-apoptotic factors .

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